Ethanol, 2-[4-(4-benzylaminoquinazolin-2-yl)piperazin-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethanol, 2-[4-(4-benzylaminoquinazolin-2-yl)piperazin-1-yl]- is a useful research compound. Its molecular formula is C21H25N5O and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanol, 2-[4-(4-benzylaminoquinazolin-2-yl)piperazin-1-yl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-[4-(4-benzylaminoquinazolin-2-yl)piperazin-1-yl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethanol, 2-[4-(4-benzylaminoquinazolin-2-yl)piperazin-1-yl]- is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicine.
Chemical Structure
The compound features a complex structure characterized by a piperazine ring linked to a quinazoline moiety, which is known for various biological activities. The structural formula can be represented as:
This indicates the presence of multiple functional groups that may contribute to its biological effects.
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit antimicrobial activity. For instance, derivatives of quinazoline have been shown to possess inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted that certain quinazoline derivatives demonstrated significant activity in high-throughput screening assays against non-replicating M. tuberculosis, suggesting potential use in treating latent tuberculosis infections .
Antitumor Activity
The compound has also been investigated for its antitumor properties. A study involving various benzylaminoquinazoline derivatives demonstrated that these compounds could inhibit the proliferation of cancer cell lines, indicating their potential as anticancer agents. The mechanism appears to involve the induction of apoptosis in tumor cells, which is a critical pathway for cancer treatment .
Case Studies
- Antituberculosis Activity : In a series of experiments, compounds structurally related to ethanol, 2-[4-(4-benzylaminoquinazolin-2-yl)piperazin-1-yl]- were evaluated for their efficacy against Mycobacterium tuberculosis. Results showed that these compounds could significantly reduce bacterial load in vitro and in animal models, supporting their potential as therapeutic agents for tuberculosis .
- Anticancer Efficacy : Another study focused on the anticancer properties of similar compounds, revealing that they could effectively inhibit the growth of several cancer cell lines including breast and lung cancer cells. The study emphasized the importance of specific substitutions on the quinazoline ring that enhanced biological activity .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C21H25N5O |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-[4-[4-(benzylamino)quinazolin-2-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H25N5O/c27-15-14-25-10-12-26(13-11-25)21-23-19-9-5-4-8-18(19)20(24-21)22-16-17-6-2-1-3-7-17/h1-9,27H,10-16H2,(H,22,23,24) |
InChI Key |
HYNFLQHZQUETAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.